Undec-10-enylZinc bromide
Description
Contextualization of Organozinc Reagents in Synthetic Organic Chemistry
Organozinc compounds have been instrumental in the advancement of organic synthesis since their discovery. Their moderate reactivity and high functional group tolerance make them valuable tools for chemists.
Organozinc reagents are pivotal in the construction of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. acs.orgresearchgate.net This reaction allows for the formation of C-C bonds between a wide array of organic halides or triflates and organozinc compounds. acs.org The versatility of the Negishi coupling is highlighted by its ability to couple sp³, sp², and sp hybridized carbon centers, a feature not common to all palladium-catalyzed coupling reactions. acs.org
In the realm of alkenyl functionalization, Undec-10-enylzinc bromide offers distinct advantages over its more reactive counterparts, namely organomagnesium (Grignard) and organolithium reagents. The primary distinction lies in the nature of the carbon-metal bond. The carbon-zinc bond is significantly more covalent and less polarized compared to the highly ionic carbon-magnesium and carbon-lithium bonds. mit.educompoundchem.com
This difference in bond character translates to a marked difference in reactivity and chemoselectivity. Organolithium and Grignard reagents are highly basic and react readily with a wide range of electrophiles, but also with protic functional groups such as alcohols, amines, and even terminal alkynes. mit.eduresearchgate.net This high reactivity can be a limitation, leading to undesired side reactions and necessitating the use of protecting groups.
In contrast, organozinc reagents like this compound exhibit greater functional group tolerance. researchgate.net They are generally unreactive towards esters, amides, and nitriles, allowing for their presence in the substrate without interference. This "tamed" reactivity makes them ideal for complex molecule synthesis where delicate functional groups must be preserved.
Table 1: Comparative Reactivity of Organometallic Reagents in Alkenyl Functionalization
| Reagent Type | General Formula | Reactivity | Functional Group Tolerance | Common Applications |
|---|---|---|---|---|
| Organolithium | R-Li | Very High | Low | Polymerization, strong base |
| Organomagnesium (Grignard) | R-MgX | High | Moderate | Addition to carbonyls, C-C bond formation |
| Organozinc | R-ZnX | Moderate | High | Negishi coupling, Reformatsky reaction |
Classification and Structural Features of Alkenyl Organozinc Halides
Alkenyl organozinc halides belong to the broader class of organozinc halides with the general formula RZnX, where R is an alkenyl group and X is a halogen. These compounds are key intermediates in a variety of organic transformations.
The ¹H and ¹³C NMR spectra of terminal alkenyl organozinc halides provide insight into their structure. The vinylic protons typically appear in the range of 4.5-6.5 ppm in the ¹H NMR spectrum. openstax.orglibretexts.org The sp² hybridized carbons of the double bond exhibit characteristic shifts in the ¹³C NMR spectrum, generally between 110 and 160 ppm. libretexts.orgorganicchemistrydata.org
Table 2: Predicted NMR Chemical Shifts for this compound (in THF)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H₂C=CH- | ~5.8 - 6.2 | ~130 - 140 |
| H₂C=CH- | ~4.9 - 5.1 | ~114 - 116 |
| -CH₂-ZnBr | - | - |
| -(CH₂)₈- | ~1.2 - 1.5 | ~25 - 35 |
Note: These are estimated values based on analogous compounds and general NMR principles.
In solution, organozinc halides like this compound exist in a dynamic equilibrium known as the Schlenk equilibrium. organic-chemistry.org This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc dihalide (ZnX₂).
2 RZnX ⇌ R₂Zn + ZnX₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. organic-chemistry.org The presence of coordinating solvents such as THF can shift the equilibrium. Furthermore, organozinc halides can form dimeric or higher oligomeric structures in solution, with halide atoms bridging two or more zinc centers. organic-chemistry.org X-ray crystallographic studies of various organozinc halide complexes have confirmed the existence of such dimeric structures, often with coordinated solvent molecules completing the tetrahedral geometry around the zinc atoms. organicchemistrydata.orgpsu.edu For instance, the crystal structure of [Zn(PEt₃)I₂]₂ shows a dimeric structure with bridging iodide ligands. psu.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H21BrZn |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
bromozinc(1+);undec-1-ene |
InChI |
InChI=1S/C11H21.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
JKQXEAQIIGKXRR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCCCC=C.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for Undec 10 Enylzinc Bromide
Direct Oxidative Insertion of Zinc into Undec-10-enyl Bromide
The most direct route to undec-10-enylzinc bromide involves the oxidative insertion of zinc metal into the carbon-bromine bond of undec-10-enyl bromide. This reaction, however, is often sluggish and requires activation of the zinc metal to proceed efficiently.
Strategies for Zinc Activation
The inertness of bulk zinc metal, often due to a passivating layer of zinc oxide on its surface, necessitates various activation strategies to enhance its reactivity for oxidative addition.
Rieke Zinc: One of the most effective methods involves the use of Rieke Zinc, a highly reactive form of zinc powder. nih.gov This activated metal is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium or sodium naphthalenide. nih.gov The resulting finely divided, high-surface-area zinc exhibits significantly increased reactivity towards organic halides. For primary alkyl bromides like undec-10-enyl bromide, Rieke Zinc facilitates a more rapid and complete conversion to the corresponding organozinc reagent. nih.gov
Electrochemical Methods: Electrochemical synthesis offers an alternative for generating activated zinc. In this approach, a sacrificial zinc anode is used in an electrolytic cell. The electrochemically generated nascent zinc is highly reactive and can readily react with organic halides present in the electrolyte solution. This method can be advantageous as it avoids the use of chemical reducing agents and can sometimes be performed under milder conditions.
Ultrasound-Assisted Activation: Sonication provides a physical method for activating zinc metal. The high-energy sound waves induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process can physically disrupt the passivating oxide layer on the zinc surface, exposing fresh, reactive metal. This technique is known to accelerate reactions that occur at the surface of a metal.
Chlorosilane Treatment: Pre-treatment of commercial zinc dust with chlorosilanes, such as trimethylsilyl (B98337) chloride (TMSCl), is a common chemical activation method. The chlorosilane reacts with the surface zinc oxide layer, effectively cleaning and activating the metal surface for subsequent oxidative insertion. This method is often used in conjunction with other reagents, like 1,2-dibromoethane, to initiate the reaction.
Influence of Reaction Conditions and Additives on Zinc Insertion Efficiency
The efficiency of forming this compound is critically dependent on the reaction conditions and the presence of specific additives.
Lithium Halides: The addition of lithium salts, particularly lithium chloride (LiCl), has a profound accelerating effect on the formation of organozinc reagents in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov Research has shown that LiCl does not primarily act by activating the zinc surface itself, but rather by solubilizing the organozinc species as it forms on the metal surface. nih.gov This prevents the product from passivating the zinc and allows the reaction to proceed to completion. Studies comparing various lithium salts have demonstrated that LiCl, lithium bromide (LiBr), and lithium iodide (LiI) are all effective at promoting the solubilization of the organozinc intermediate. nih.gov The presence of LiCl in reactions using Rieke Zinc has been shown to dramatically increase both the rate and the final yield of the organozinc product. nih.gov
Solvent Systems: The choice of solvent is crucial. Tetrahydrofuran (THF) is the most commonly employed solvent for the preparation of organozinc halides. Its coordinating ability helps to stabilize the organozinc reagent in solution. In some cases, more polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC) can be used, particularly for less reactive halides, although their use can complicate product isolation.
The table below, based on kinetic data from a study on a similar primary alkyl bromide, illustrates the significant impact of LiCl on the reaction rate and yield when using Rieke Zinc.
| Rieke Zinc Preparation | Additive | Reaction Time (min) | Yield (%) |
| Commercial (Washed) | None | 60 | ~10 |
| Commercial (Washed) | 1 equiv. LiCl | 60 | ~75 |
| Commercial (Washed) | 3 equiv. LiCl | 60 | ~90 |
| Commercial (with Supernatant containing LiCl) | None | 60 | >95 |
This data is representative of the effect of LiCl on the formation of primary alkylzinc bromides using Rieke Zinc and is adapted from studies on analogous substrates. nih.gov
Optimization of Yields and Selectivity in Alkenyl Zinc Bromide Formation
To maximize the yield and selectivity for this compound, a careful combination of the aforementioned factors is necessary. The use of highly active Rieke Zinc in THF, in the presence of stoichiometric amounts of LiCl, is generally the most reliable method. The reaction temperature is also a key parameter; while many reactions can proceed at room temperature, gentle heating may be required to ensure complete conversion of the starting bromide. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process to prevent the degradation of the air- and moisture-sensitive organozinc reagent. The ratio of the monoorganozinc halide to the diorganozinc species can also be influenced by the presence of salts like LiBr, which can shift the Schlenk equilibrium. nih.gov
Transmetalation Routes to this compound
An alternative to the direct insertion of zinc is the transmetalation reaction, where a pre-formed organometallic reagent is reacted with a zinc salt, typically zinc bromide (ZnBr₂). This method is particularly useful when the organic halide is unreactive towards direct zinc insertion or when the starting material is more readily available as another organometallic derivative.
Generation via Exchange from Undec-10-enylmagnesium Bromide Precursors
The Grignard reagent, undec-10-enylmagnesium bromide, can be prepared by reacting undec-10-enyl bromide with magnesium turnings in an anhydrous ether solvent like THF. The subsequent addition of a solution of zinc bromide to the pre-formed Grignard reagent results in a rapid transmetalation to afford this compound and magnesium bromide. This exchange is driven by the relative electronegativities of the metals.
Reaction Scheme: CH₂=CH(CH₂)₉MgBr + ZnBr₂ → CH₂=CH(CH₂)₉ZnBr + MgBr₂
This method offers the advantage of starting with a well-defined Grignard reagent, which can often be prepared with high efficiency.
Generation via Exchange from Undec-10-enyllithium Precursors
Similarly, an organolithium precursor can be used for transmetalation. Undec-10-enyllithium can be generated from undec-10-enyl bromide via lithium-halogen exchange, typically using an alkyllithium reagent like tert-butyllithium (B1211817) at low temperatures. The resulting undec-10-enyllithium is then treated with zinc bromide to yield the desired this compound. This route is generally reserved for situations where the Grignard formation is problematic, as organolithium reagents are typically more reactive and less functional-group tolerant than their Grignard counterparts.
Control of Functional Group Compatibility during Transmetalation
The synthesis of this compound is commonly achieved through the transmetalation of the corresponding Grignard reagent, undec-10-enylmagnesium bromide, with a zinc halide, typically zinc bromide (ZnBr₂). A key advantage of organozinc reagents over their Grignard counterparts is their enhanced functional group tolerance. acs.orgresearchgate.netrsc.org This allows for the presence of various functional groups in the molecule that would otherwise be incompatible with the more reactive Grignard reagents.
The transmetalation process involves the exchange of the magnesium atom in the Grignard reagent for a zinc atom. This equilibrium reaction is typically driven to completion by the precipitation of magnesium halides from the reaction mixture. The resulting organozinc reagent is less reactive and more chemoselective, meaning it will selectively react with one functional group in the presence of others. acs.org
While specific research detailing extensive functional group compatibility studies for the direct transmetalation synthesis of this compound is not extensively documented in readily available literature, general principles of organozinc chemistry provide valuable insights. Organozinc reagents are known to be compatible with a wide array of functional groups, including esters, amides, nitriles, and ketones. researchgate.net This tolerance is attributed to the more covalent and less polarized nature of the carbon-zinc bond compared to the carbon-magnesium bond.
The table below illustrates the general compatibility of various functional groups during the transmetalation synthesis of organozinc halides from their Grignard precursors. This data is based on established knowledge of organozinc chemistry and can be extrapolated to the synthesis of this compound.
Table 1: Functional Group Compatibility in Transmetalation for Alkenylzinc Halide Synthesis
| Functional Group | Compatibility with Grignard Reagent (Precursor) | Compatibility with Alkenylzinc Halide (Product) | Notes |
| Ester | Incompatible | Compatible | Grignard reagents readily add to esters. |
| Ketone | Incompatible | Compatible | Grignard reagents readily add to ketones. |
| Nitrile | Incompatible | Compatible | Grignard reagents can add to the nitrile group. |
| Amide | Generally Incompatible | Compatible | Grignard reagents can deprotonate or add to amides. |
| Terminal Alkyne | Incompatible | Compatible | Grignard reagents are strong bases and will deprotonate terminal alkynes. |
| Halide (Aryl, Vinyl) | Compatible | Compatible | Can be used in subsequent cross-coupling reactions. |
This table provides a generalized overview. Specific reaction conditions can influence compatibility.
Emerging and Alternative Synthetic Pathways for Alkenyl Organozinc Halides
Electrochemical Synthesis Approaches
Electrochemical methods represent a promising and environmentally friendly alternative for the synthesis of organozinc halides. This technique involves the use of an electric current to drive the chemical reaction, often under milder conditions than traditional methods and avoiding the need for highly reactive metals.
The electrochemical synthesis of organozinc halides typically employs a sacrificial zinc anode. In this setup, the zinc anode is consumed during the reaction, providing the zinc source for the organozinc reagent. The organic halide, in this case, undec-10-enyl bromide, is reduced at the cathode to form a radical anion, which then reacts with the zinc cations generated from the anode.
While specific protocols for the electrochemical synthesis of this compound are not prominently reported, the general methodology for preparing arylzinc compounds can be adapted for alkenyl derivatives. These processes often utilize a cobalt catalyst to facilitate the reaction.
Table 2: General Parameters for Electrochemical Synthesis of Organozinc Halides
| Parameter | Typical Conditions | Role in Synthesis |
| Anode | Sacrificial Zinc | Provides the zinc for the organozinc reagent. |
| Cathode | Inert (e.g., Carbon, Stainless Steel) | Site of organic halide reduction. |
| Solvent | Aprotic (e.g., THF, DMF, Acetonitrile) | Dissolves reactants and supports ion transport. |
| Supporting Electrolyte | Tetrabutylammonium salts | Increases the conductivity of the solution. |
| Catalyst | Cobalt Halide (e.g., CoBr₂) | Facilitates the reduction of the organic halide. |
| Temperature | Room Temperature | Milder conditions compared to some traditional methods. |
| Current Density | Controlled | Influences the rate of reaction and product formation. |
This table outlines general conditions. Optimization for specific substrates like undec-10-enyl bromide would be necessary.
The development of efficient and selective electrochemical methods for the synthesis of long-chain alkenylzinc halides like this compound remains an active area of research. Such advancements would offer a more sustainable and controlled route to these valuable synthetic intermediates.
Reactivity and Mechanistic Investigations of Undec 10 Enylzinc Bromide
Fundamental Reactivity Patterns of Undec-10-enylZinc Bromide
Organozinc halides, with the general formula RZnX, are known for their moderate reactivity, placing them between the highly reactive organolithium and Grignard reagents and the less reactive organocadmium and organomercury compounds. tcichemicals.com This balanced reactivity profile allows for a high degree of functional group tolerance, making them key reagents in complex molecule synthesis. sigmaaldrich.com this compound is prepared by the direct insertion of zinc metal into the carbon-bromine bond of 11-bromo-1-undecene (B109033). tcichemicals.com The use of activated zinc, such as Rieke zinc, is often employed to facilitate this oxidative addition. sigmaaldrich.com
The carbon-zinc bond in this compound is polarized towards the carbon atom, rendering it nucleophilic and susceptible to reaction with a wide array of electrophiles. While specific studies on this compound are limited, its reactivity can be inferred from the well-documented transformations of similar organozinc reagents.
Halogenation: The reaction of organozinc compounds with halogens such as iodine, bromine, and chlorine provides a straightforward method for the synthesis of organic halides. The reaction proceeds via a standard electrophilic substitution mechanism. For instance, treatment of an alkenylzinc reagent with iodine would be expected to yield the corresponding alkenyl iodide. The reaction is generally fast and high-yielding. masterorganicchemistry.comlibretexts.org
Oxidation: Organozinc reagents can be oxidized to afford alcohols. The reaction with molecular oxygen, followed by an acidic workup, typically yields the corresponding hydroperoxide which is then reduced to the alcohol. This process can be complex and may involve radical pathways. youtube.com Controlled oxidation to achieve high yields of the desired alcohol often requires specific reaction conditions.
Cyanation: The introduction of a nitrile group can be achieved through the reaction of organozinc halides with cyanating agents. While traditional methods often use highly toxic reagents like cyanogen (B1215507) bromide, modern protocols utilize less hazardous sources such as tosyl cyanide or palladium-catalyzed reactions with zinc cyanide. epa.gov Nickel-catalyzed cyanations of alkenyl halides using sources like alkyl isocyanides have also been developed, offering a broad functional group tolerance. sigmaaldrich.com
Phosphorylation: The formation of a carbon-phosphorus bond can be accomplished by reacting organozinc reagents with phosphorus-containing electrophiles like phosphoryl chloride (POCl₃) or other chlorophosphates. tcichemicals.comyoutube.com This reaction provides access to a variety of organophosphorus compounds, which are important in catalysis and materials science.
Amination: Electrophilic amination of organozinc reagents allows for the formation of carbon-nitrogen bonds. Reagents such as O-acyl-N,N-dialkylhydroxylamines, in the presence of a copper catalyst, have been shown to be effective for the amination of various diorganozinc reagents, a reaction that is mechanistically proposed to proceed via an Sₙ2 pathway. nih.gov
Stannylation: The reaction of organozinc reagents with organotin halides, such as tributyltin chloride, is a common method for the synthesis of organostannanes. These reactions, often catalyzed by copper or palladium, are efficient for creating carbon-tin bonds.
Silylation: Silylation of organozinc reagents can be achieved by their reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride. This provides a route to organosilanes, which are versatile intermediates in organic synthesis.
The following table summarizes the expected products from the reaction of this compound with various electrophiles, based on the known reactivity of analogous organozinc compounds.
| Electrophile | Reagent Example | Expected Product |
| Halogenation | I₂ | 1-Iodo-10-undecene |
| Oxidation | 1. O₂; 2. H₃O⁺ | Undec-10-en-1-ol |
| Cyanation | TsCN | Undec-10-enenitrile |
| Phosphorylation | POCl₃ | Undec-10-enylphosphonic dichloride |
| Amination | R₂NOC(O)Ph, Cu(I) | N,N-Dialkyl-undec-10-en-1-amine |
| Stannylation | Bu₃SnCl, Cu(I) | Tributyl(undec-10-enyl)stannane |
| Silylation | Me₃SiCl | Trimethyl(undec-10-enyl)silane |
A hallmark of organozinc reagents is their remarkable chemoselectivity, allowing for their use in the presence of a wide range of functional groups that are typically incompatible with more reactive organometallics like Grignard or organolithium reagents. sigmaaldrich.com Functional groups such as esters, ketones, amides, and nitriles are generally tolerated. sigmaaldrich.com
In the case of this compound, the molecule possesses two potentially reactive sites: the nucleophilic carbon attached to zinc and the terminal carbon-carbon double bond. The lower nucleophilicity of the organozinc moiety compared to Grignard reagents means that it will preferentially react with strong electrophiles at the C-Zn bond, leaving the unactivated terminal alkene untouched in many cases. For instance, in copper- or palladium-catalyzed cross-coupling reactions, the C(sp³)-Zn bond is the reactive center, allowing for the selective formation of a new carbon-carbon bond without interference from the double bond.
However, under certain conditions, the terminal alkene can participate in reactions. For example, in the presence of certain transition metal catalysts, intramolecular cyclization reactions could potentially be induced. The chemoselectivity can therefore be tuned by the choice of reaction conditions and catalysts. The inherent tolerance of the organozinc functionality towards the olefin allows for the synthesis of complex molecules where the terminal double bond can be manipulated in a subsequent step after the desired transformation at the organometallic center has been achieved.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the mechanisms of formation and reaction of this compound is crucial for controlling its reactivity and selectivity.
The formation of this compound from 11-bromo-1-undecene and metallic zinc proceeds via an oxidative insertion mechanism. This process is generally understood to occur on the surface of the zinc metal. The reaction is often initiated by activating the zinc, for example, by using Rieke zinc, which is a highly reactive, finely divided form of the metal. The mechanism is thought to involve two main steps: an initial oxidative addition of the organic halide to the zinc surface to form a surface-bound organozinc species, followed by solubilization of this intermediate into the reaction solvent. sigmaaldrich.com The presence of salts like lithium chloride can accelerate the solubilization step. sigmaaldrich.com Studies using single-particle fluorescence microscopy have provided evidence for this two-step mechanism. sigmaaldrich.com
Such an interaction could influence the conformational preferences of the molecule, potentially leading to a more folded or cyclic-like conformation in solution. This could, in turn, affect the reactivity of the organozinc reagent by altering the steric environment around the C-Zn bond or by influencing the electronic properties of the zinc center. Conformational analysis of similar long-chain organometallic compounds has shown that while extended conformations are often favored, transient intramolecular coordination can play a role in reaction pathways. epa.gov
While this compound itself is achiral, its reactions with chiral electrophiles or its use in asymmetric catalysis can lead to the formation of chiral products. The stereochemical outcome of reactions involving organozinc reagents is highly dependent on the reaction mechanism.
In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the stereochemistry of an alkenylzinc reagent is generally retained in the product. wikipedia.orgnih.gov For example, if a (Z)-alkenylzinc reagent is used, the (Z)-alkene product is predominantly formed. nih.gov However, the choice of ligand on the palladium catalyst can influence the degree of stereochemical retention. nih.gov
In the addition of organozinc reagents to aldehydes and ketones, the stereoselectivity can be controlled by the use of chiral ligands or auxiliaries. The addition of acyclic alkenylzinc reagents to aldehydes can proceed with high diastereoselectivity, which is often rationalized using models such as the Felkin-Ahn model. The presence of coordinating groups in either the organozinc reagent or the electrophile can also strongly influence the stereochemical outcome through the formation of rigid, chelated transition states.
Catalytic Transformations Utilizing Undec 10 Enylzinc Bromide in Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-zinc bond in Undec-10-enylzinc bromide enables its participation in numerous cross-coupling reactions, which are fundamental processes for carbon-carbon bond formation. These reactions are typically catalyzed by transition metals, with palladium, nickel, iron, and cobalt being the most prominent.
Palladium-Catalyzed Cross-Couplings with Diverse Electrophiles (e.g., (Het)aryl and Alkenyl Halides)
Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, are highly efficient methods for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. In this context, organozinc reagents like this compound act as the nucleophilic partner, reacting with a wide array of electrophiles. The reaction is prized for its high functional group tolerance and stereospecificity. nih.gov
The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The development of specialized phosphine (B1218219) ligands, such as CPhos, has been crucial in improving catalyst performance, especially for challenging substrates. organic-chemistry.orgnih.gov These ligands enhance the rate of reductive elimination, thereby minimizing side reactions like β-hydride elimination, a common issue with alkylzinc reagents. organic-chemistry.orgmit.edu
This compound can be coupled with various (hetero)aryl and alkenyl halides under palladium catalysis. nih.govnih.gov The reaction tolerates a broad range of functional groups on the electrophile, including esters, nitriles, and even unprotected N-H groups in heterocycles like indoles. organic-chemistry.orgnih.gov This methodology provides a direct route to long-chain alkenes appended to aromatic or vinylic systems.
Table 1: Representative Palladium-Catalyzed Negishi Couplings This table illustrates the types of couplings applicable to alkenylzinc reagents like this compound, based on general methodologies.
| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Secondary Alkylzinc Halide | Aryl Bromide | Pd(OAc)₂ / CPhos | Aryl-Alkyl | organic-chemistry.org |
| Secondary Alkylzinc Halide | Heteroaryl Chloride | Pd-PEPPSI-IPent | Heteroaryl-Alkyl | rsc.org |
| Isopropylzinc Bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | nih.gov |
Nickel-Catalyzed Cross-Couplings and Their Scope
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.govnih.gov They are particularly effective in activating less reactive electrophiles, such as aryl chlorides, and are well-suited for forming C(sp²)–C(sp³) bonds. researchgate.net Nickel-catalyzed reactions can proceed through different mechanisms, sometimes involving radical intermediates, which can offer complementary reactivity to palladium-based systems. nih.gov
The coupling of alkylzinc reagents with aryl and heteroaryl halides can be achieved using various nickel catalysts, often composed of a nickel(II) precatalyst like Ni(acac)₂ or NiCl₂ complexed with ligands such as triphenylphosphine (B44618) (PPh₃) or bidentate pyox ligands. nih.govresearchgate.net These reactions provide an efficient pathway for synthesizing primary alkylated arenes. nih.gov Given this scope, this compound is a suitable nucleophile for nickel-catalyzed cross-coupling with a range of aryl bromides, chlorides, and even tosylates. researchgate.net Furthermore, nickel catalysis enables reductive cross-coupling reactions between two different electrophiles, such as an alkyl bromide and an aldehyde, expanding the toolkit for C-C bond formation. rsc.orgrsc.org
Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions This table shows examples of nickel-catalyzed reactions applicable to this compound.
| Nucleophile/Electrophile 1 | Electrophile 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Benzylic Zinc Reagent | Aryl Chloride | Ni(acac)₂ / PPh₃ | Diaryl Methane | researchgate.net |
| Primary Alkyl Bromide | Aryl Bromide | Nickel / Spiro-pyox | Primary Alkylated Arene | nih.gov |
Iron-Catalyzed Cross-Couplings as Sustainable Alternatives
Iron catalysis represents a highly sustainable approach to cross-coupling chemistry due to iron's abundance, low cost, and minimal toxicity. organic-chemistry.orgmdpi.com Iron-catalyzed reactions have proven particularly effective for coupling alkyl Grignard reagents—which share reactivity patterns with organozinc reagents—with aryl, heteroaryl, and alkenyl electrophiles. organic-chemistry.orgnih.govnih.gov These reactions often proceed under mild conditions and exhibit high efficiency and chemoselectivity, tolerating sensitive functional groups. organic-chemistry.orgmdpi.com
The use of a low-valent iron complex or in situ generated catalysts from simple iron salts like FeCl₃ can facilitate the coupling of alkyl organometallics with aryl chlorides and even alkenyl sulfides. organic-chemistry.orgnih.gov The methodology is robust, with reactions often completing rapidly even at low temperatures. organic-chemistry.org This makes iron catalysis a viable and environmentally benign option for coupling this compound with various electrophilic partners.
Table 3: Representative Iron-Catalyzed Cross-Coupling Reactions This table illustrates the scope of iron-catalyzed couplings applicable to organometallic reagents like this compound.
| Nucleophile | Electrophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Grignard Reagent | Aryl Chloride | [Li(tmeda)]₂[Fe(C₂H₄)₄] | Alkylated Arene | organic-chemistry.org |
| Alkyl Grignard Reagent | Alkenyl Sulfide | Iron Salt | Alkylated Alkene | nih.gov |
Cobalt-Catalyzed Cross-Coupling Methodologies
Cobalt, another earth-abundant first-row transition metal, offers a unique reactivity profile for cross-coupling reactions. nih.gov Cobalt catalysts are effective in coupling primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides and alkynyl bromides. nih.goviaea.orgresearchgate.net These reactions typically employ a simple cobalt(II) salt, such as CoCl₂, often in the presence of a nitrogen-based ligand like 2,2'-bipyridine. nih.goviaea.org
A key advantage of cobalt catalysis is its ability to facilitate couplings involving alkyl partners with a reduced risk of β-hydride elimination compared to palladium systems. nih.gov This allows for the efficient construction of C(sp²)–C(sp³) and C(sp)–C(sp³) bonds. nih.goviaea.org The methodology shows high functional group tolerance, making it suitable for complex molecule synthesis. researchgate.net this compound can therefore be effectively cross-coupled with diverse electrophiles using these cobalt-based systems.
Table 4: Representative Cobalt-Catalyzed Cross-Coupling Reactions This table highlights the scope of cobalt-catalyzed couplings with alkylzinc reagents.
| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Primary Alkylzinc Reagent | Heteroaryl Bromide | CoCl₂ / 2,2'-Bipyridine | Alkylated Heteroarene | nih.goviaea.org |
| Secondary Alkylzinc Reagent | Alkynyl Bromide | CoCl₂ / 2,2'-Bipyridine | Alkylated Alkyne | nih.goviaea.org |
Suzuki-Miyaura Type Coupling Reactions with Alkenyl Organozinc Reagents
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, characterized by the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov While this reaction specifically requires an organoboron nucleophile, its principles are relevant to the reactivity of this compound in two ways.
First, the palladium-catalyzed coupling of an organozinc reagent with a halide is known as the Negishi coupling, which follows a similar catalytic cycle (oxidative addition, transmetalation, reductive elimination) and is often considered a related transformation. youtube.com
Second, organozinc compounds can be precursors to the organoboron reagents needed for a true Suzuki-Miyaura reaction. This compound could be converted into undec-10-enylboronic acid or its corresponding ester via transmetalation with a boron electrophile. This subsequent organoboron species could then participate in a Suzuki-Miyaura coupling with various (hetero)aryl or alkenyl halides. This two-step sequence leverages the high functional group tolerance and stability of organoboron compounds. nih.gov The coupling of alkenyl bromides with potassium alkyltrifluoroborates is an example of a Suzuki-Miyaura reaction that forms similar bond types. nih.govresearchgate.net
Copper-Mediated and Copper-Catalyzed Reactions
Copper catalysts offer a cost-effective and versatile platform for cross-coupling reactions, often displaying reactivity distinct from palladium and other transition metals. While direct literature on this compound in copper catalysis is sparse, extensive work on the analogous Grignard reagent, undec-10-enylmagnesium bromide, provides strong evidence for its potential applications. rsc.orgresearchgate.net Organozinc and Grignard reagents often exhibit comparable reactivity in these transformations.
Copper-catalyzed coupling of undec-10-enylmagnesium bromide with various ω-functionalized halogenoalkanes has been shown to be an effective method for producing long-chain ω-substituted alkenes. rsc.org This type of reaction is crucial for synthesizing complex molecules like bipolar phospholipids. rsc.orgresearchgate.net The reaction conditions can be optimized to achieve high yields of the desired coupled products. rsc.org Copper catalysis is also employed in a wide range of other transformations, including allylic substitutions and bifunctionalization of alkenes, highlighting its broad utility. researchgate.netbeilstein-journals.orgbeilstein-journals.org Given these precedents, this compound is expected to be a competent partner in similar copper-catalyzed C-C bond-forming reactions.
Table 5: Copper-Catalyzed Coupling with an Undec-10-enyl Organometallic Reagent This table is based on the reported coupling of the analogous Grignard reagent.
| Nucleophile | Electrophile | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Undec-10-enylmagnesium bromide | ω-functionalized halogenoalkane | Copper Salt | Long-chain ω-substituted alkene | rsc.orgresearchgate.net |
| Allyl Grignard Reagent | Allyl Bromide | Copper / Chiral Ligand | Chiral 1,5-diene | beilstein-journals.org |
Generation and Reactivity of Copper-Zinc Reagents via Transmetalation (e.g., RCu(CN)ZnX)
The reactivity of organozinc halides, including this compound, can be significantly increased through the addition of a transition metal catalyst. The carbon-zinc bond's covalent character facilitates transmetalation reactions with various transition metal salts. researchgate.net This process generates intermediate transition metal organometallics that exhibit enhanced reactivity towards a multitude of electrophiles, a phenomenon attributed to the presence of d-orbitals. researchgate.net
A synthetically crucial transmetalation involves the reaction of organozinc reagents with a copper salt, often in the presence of a cyanide ligand, to form a mixed copper-zinc reagent, commonly represented as RCu(CN)ZnX. researchgate.net In the specific case of this compound, this transformation would yield undec-10-enylcopper(I) cyanide zinc bromide.
Reaction Scheme:
These resulting organocopper species display reactivity that is similar to, though somewhat attenuated compared to, Gilman reagents (lithium diorganocuprates). researchgate.net The moderate reactivity of the initial organozinc compound is a key factor in the success of these transmetalations, as it prevents the transfer of multiple organic groups to the same metal center, thereby minimizing potential decomposition pathways. researchgate.net
Conjugate Addition Reactions and Asymmetric Induction in Organozinc-Copper Systems
Organocopper reagents derived from the transmetalation of organozinc compounds are highly effective in conjugate addition (or 1,4-addition) reactions to α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org For this compound, after conversion to its copper counterpart, it can participate in conjugate addition to various Michael acceptors.
The mechanism of 1,4-addition involves the nucleophilic attack of the organocopper reagent on the β-carbon of the α,β-unsaturated system. libretexts.org This is followed by protonation of the resulting enolate to yield the 1,4-adduct. libretexts.org
The use of chiral ligands in these copper-catalyzed conjugate additions can lead to high levels of asymmetric induction, producing enantiomerically enriched products. youtube.com Phosphoramidites have emerged as a particularly effective class of ligands for achieving high enantioselectivity in the addition of organozinc reagents to enones. youtube.com While specific studies on this compound in this context are not prevalent, the general principles of asymmetric conjugate addition with organozinc-copper systems are well-established. youtube.comnih.gov The choice of ligand, copper salt, and reaction conditions are critical for achieving high stereocontrol. nih.gov
Catalytic Coupling with ω-Functionalized Halogenoalkanes for Complex Structure Elaboration
Copper-catalyzed cross-coupling reactions provide a powerful method for constructing complex molecules. While research directly citing this compound is limited, studies on the closely related Grignard reagent, undec-10-enylmagnesium bromide, offer significant insight into this type of transformation. The copper-catalyzed coupling of undec-10-enylmagnesium bromide with ω-functionalized halogenoalkanes has been demonstrated as a key step in the synthesis of novel bipolar phospholipids. researchgate.netrsc.org
This reaction allows for the formation of long-chain ω-substituted alkenes, which are valuable synthetic intermediates. researchgate.netrsc.org The optimization of reaction conditions, including the choice of copper catalyst and solvent, is crucial for maximizing the yield of the desired coupling product. rsc.org Given the analogous reactivity of organozinc and Grignard reagents in many contexts, a similar catalytic coupling strategy would be applicable to this compound for the elaboration of complex structures.
Illustrative Reaction:
Where X is a halogen and Y is a functional group.
Mechanistic Insights into Copper-Catalyzed Processes (e.g., Oxidative Addition, Reductive Elimination, Copper(III) Intermediates)
The mechanisms of copper-catalyzed cross-coupling reactions are complex and have been the subject of extensive study. A commonly proposed catalytic cycle for the coupling of organometallic reagents with organic halides involves several key steps:
Oxidative Addition: The reaction is often initiated by the oxidative addition of the organic halide to a low-valent copper(I) species, forming a high-valent copper(III) intermediate. nih.govmsu.edu The facility of this step can be influenced by the nature of the halide and the ligands on the copper center. msu.edu
Transmetalation: The organozinc reagent, this compound, would then transmetalate its organic group to the copper(III) center.
Reductive Elimination: The resulting diorganocopper(III) species undergoes reductive elimination to form the new carbon-carbon bond and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle. nih.gov
Other Catalytic Applications and Their Stereoselective Aspects
Beyond the aforementioned transformations, the reactivity of this compound, particularly after transmetalation to copper, can be harnessed in other catalytic applications where stereoselectivity is a key consideration.
Enantioselective and Diastereoselective Transformations
The principles of asymmetric catalysis can be broadly applied to reactions involving this compound. The presence of the terminal alkene in the undec-10-enyl group offers a site for further functionalization, which can be performed in a stereoselective manner either before or after the initial coupling reaction.
For instance, in conjugate addition reactions, the use of chiral copper complexes can control the stereochemistry at the newly formed stereocenter. The choice of chiral ligand is paramount in achieving high enantioselectivity. youtube.com Similarly, diastereoselective reactions can be envisioned where the existing stereochemistry in a chiral substrate influences the stereochemical outcome of the reaction with the organozinc reagent.
While specific examples detailing the enantioselective and diastereoselective transformations of this compound are not extensively documented in readily available literature, the established methodologies for asymmetric synthesis using organozinc and organocopper reagents provide a clear framework for how such stereocontrol could be achieved. youtube.comresearchgate.net
Advanced Research Perspectives and Applications of Undec 10 Enylzinc Bromide
Integration into Multi-Component and Tandem Reaction Sequences
The dual functionality of undec-10-enylzinc bromide makes it an ideal candidate for multi-component reactions (MCRs) and tandem or cascade reaction sequences. These processes are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. tcichemicals.com
Cascade Reactions Involving Organozinc Addition and Subsequent Transformations
Cascade reactions initiated by the addition of an organozinc reagent, such as this compound, to an electrophile can be followed by a variety of subsequent transformations. The terminal alkene in the undec-10-enyl chain provides a handle for intramolecular reactions, leading to the formation of cyclic structures. For instance, after the initial carbon-carbon bond formation via the organozinc, the pendant alkene can participate in cyclization reactions, such as intramolecular Heck reactions, metathesis, or radical cyclizations, to construct carbocyclic and heterocyclic frameworks.
The reactivity of organozinc compounds is often enhanced by the presence of activating agents like lithium chloride (LiCl). nih.gov Mechanistic studies have shown that such additives can facilitate the oxidative addition of zinc metal to the organohalide and promote the solubilization of the resulting organozinc species from the metal surface. nih.gov This enhanced reactivity is crucial for the efficient initiation of cascade sequences.
Construction of Complex Molecular Architectures Using this compound as a Versatile Building Block
The ability to participate in both organometallic coupling reactions and olefin-based transformations makes this compound a versatile building block for the synthesis of complex molecular architectures. In multi-component reactions, where three or more reactants combine in a single operation, this compound can introduce a long, flexible chain with a terminal reactive site. tcichemicals.com This is particularly useful in the synthesis of natural products and their analogs, where long alkyl chains with specific functional groups are often required.
For example, in a hypothetical multi-component reaction, this compound could act as the nucleophilic component, adding to an aldehyde, which is then trapped by another reactant, all in a one-pot process. The resulting product would contain the C11 alkenyl chain, which could then be further elaborated. This approach allows for the rapid assembly of complex structures with multiple points of diversity.
Functionalization Strategies and Synthetic Utility
The synthetic utility of this compound extends to the preparation of a wide array of functionalized molecules, from simple ω-functionalized alkenes to more complex lipids and polyfunctionalized organic compounds.
Preparation of ω-Functionalized Alkenes and Derived Lipids
A primary application of this compound is in the synthesis of ω-functionalized long-chain alkenes. The organozinc moiety readily participates in cross-coupling reactions, such as Negishi coupling, with a variety of electrophiles. wikipedia.org This allows for the introduction of different functional groups at one end of the C11 chain.
| Electrophile | Functional Group Introduced | Resulting Compound Class |
| Aryl halide | Aryl group | ω-Aryl-alkenes |
| Acyl chloride | Ketone | ω-Keto-alkenes |
| Alkyl halide | Alkyl group | Long-chain alkenes |
| CO2 | Carboxylic acid | ω-Alkenoic acids |
The terminal double bond can then be subjected to a wide range of transformations, including:
Hydroboration-oxidation: to yield terminal alcohols.
Epoxidation: to form terminal epoxides.
Ozonolysis: to produce shorter-chain aldehydes.
Metathesis: for chain extension or the formation of macrocycles.
These ω-functionalized alkenes are valuable precursors for the synthesis of various lipids and related natural products. The long, unsaturated carbon chain is a common structural motif in fatty acids, pheromones, and signaling molecules.
Access to Polyfunctionalized Organic Molecules
The orthogonal reactivity of the organozinc and alkene functionalities in this compound provides a strategic advantage in the synthesis of polyfunctionalized organic molecules. One functional group can be reacted selectively while the other remains intact for subsequent transformations.
For instance, the organozinc can first be utilized in a Negishi coupling. The resulting product, still containing the terminal alkene, can then undergo further functionalization at the double bond. This stepwise approach allows for the controlled introduction of multiple functional groups onto the C11 backbone, leading to complex and highly substituted molecules that would be challenging to synthesize through other methods. This strategy is particularly powerful in the context of creating libraries of related compounds for drug discovery or materials science applications. nih.gov
Theoretical and Computational Investigations of this compound Reactivity
Understanding the structure and reactivity of organozinc reagents like this compound at a molecular level is crucial for optimizing existing reactions and designing new synthetic methodologies. Theoretical and computational studies, often employing density functional theory (DFT), provide valuable insights into reaction mechanisms, transition state geometries, and the role of solvents and additives. chemrxiv.orgresearchgate.net
Key areas of computational investigation for organozinc reagents include:
Structure in Solution: Organozinc reagents can exist in solution as complex equilibria of monomers, dimers, and higher-order aggregates, often coordinated with solvent molecules. chemrxiv.orgtaylorfrancis.com The Schlenk equilibrium, which describes the disproportionation of RZnX into R2Zn and ZnX2, is a fundamental aspect of their solution behavior. wikipedia.org Computational models help to elucidate the predominant species in solution under different conditions and how this influences reactivity.
Reaction Mechanisms: DFT calculations can map out the energy profiles of reactions involving organozinc reagents, identifying key intermediates and transition states. This information is vital for understanding the factors that control stereoselectivity and regioselectivity in reactions such as additions to carbonyls and cross-coupling reactions.
For this compound specifically, computational studies could explore the potential for intramolecular coordination of the terminal alkene to the zinc center and how this might influence its reactivity compared to saturated organozinc halides. Such studies contribute to a more predictive understanding of organozinc chemistry, enabling the more rational design of synthetic routes.
Quantum Chemical Calculations on Reaction Pathways and Intermediates
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways and transient intermediates involved in reactions of organozinc reagents like this compound. nih.gov These computational studies are especially critical for understanding the mechanism of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where this compound can serve as a nucleophilic partner. nih.govwikipedia.org
The catalytic cycle of a Negishi coupling reaction is generally understood to involve oxidative addition, transmetalation, and reductive elimination. numberanalytics.com DFT calculations allow for the detailed energetic and structural characterization of the intermediates and transition states for each of these elementary steps. For instance, in the context of a Negishi reaction involving an organozinc reagent, computational models can predict the most favorable pathway for the transfer of the undec-10-enyl group from zinc to the palladium center during the transmetalation step. nih.govacs.org
Recent computational studies have highlighted the potential for multiple competing pathways and the existence of previously unconsidered intermediates. For example, investigations into the Negishi coupling have revealed the possibility of a second transmetalation step, which can lead to the formation of homocoupling byproducts. researchgate.net DFT calculations have been instrumental in understanding the energetics of this competing pathway and how it is influenced by the nature of the organozinc reagent and the reaction conditions. researchgate.net
Furthermore, quantum chemical calculations can shed light on the role of solvent molecules and additives, such as lithium halides, which are often crucial for the successful formation and reactivity of organozinc reagents. rsc.orgnih.gov These models can reveal how solvent coordination to the metal centers influences the stability of intermediates and the energy barriers of transition states. rsc.org
A summary of key computational findings on reaction pathways relevant to organozinc reagents is presented in the table below.
| Reaction Step | Key Computational Insight | Computational Method | Significance for this compound |
|---|---|---|---|
| Oxidative Addition | Solvent effects can accelerate the oxidative addition of the organohalide to the zinc metal surface. nih.gov | DFT, Single-particle fluorescence microscopy | Provides a basis for optimizing the synthesis of this compound from 11-bromo-1-undecene (B109033). |
| Transmetalation | The presence of additives like LiCl can facilitate the formation of higher-order zincates, influencing the rate and selectivity of the transmetalation to a palladium catalyst. rsc.org | DFT | Crucial for controlling the efficiency of cross-coupling reactions involving this compound. |
| Reductive Elimination | The stereoselectivity of the Negishi reaction is often determined by the energetics of the reductive elimination step. nih.gov | DFT | Predicts the stereochemical outcome when this compound is used in asymmetric cross-coupling reactions. |
| Homocoupling Pathway | A second transmetalation step can compete with reductive elimination, leading to homocoupling products. researchgate.net | DFT | Helps in devising strategies to minimize byproduct formation in reactions of this compound. |
Modeling of Ligand Effects and Transition States
The ligands coordinated to the metal center, particularly in palladium-catalyzed reactions, play a pivotal role in determining the reactivity and selectivity of transformations involving this compound. Computational modeling has emerged as a powerful strategy to understand and predict these ligand effects, as well as to characterize the geometry and energy of the associated transition states. youtube.comnih.gov
Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. DFT calculations can quantify the steric and electronic properties of these ligands and correlate them with catalytic activity. youtube.com For instance, the cone angle and the electronic donor-acceptor properties of a phosphine ligand can be computationally determined and used to rationalize its influence on the rates of oxidative addition and reductive elimination. youtube.comnih.gov Bulky, electron-donating phosphine ligands have been shown to promote the formation of monoligated palladium(0) species, which are often the active catalysts in the Negishi coupling. youtube.com
Modeling of transition states provides a detailed picture of the bond-forming and bond-breaking processes at the molecular level. For the Negishi coupling, computational studies have elucidated the three-dimensional structure of the transition state for the reductive elimination step, which is crucial for understanding how the stereochemistry of the final product is determined. nih.gov These models can also explain the influence of ligands on the energy barrier of the transition state, thereby providing a basis for the rational design of more efficient catalysts.
The interaction between the organozinc reagent and the palladium catalyst can also be modeled to understand the transmetalation process in greater detail. DFT calculations have shown that the transmetalation can proceed through various mechanisms, including open and closed transition states, and that the preferred pathway is often dependent on the nature of the ligands and the solvent. acs.org
The following table summarizes key aspects of modeling ligand effects and transition states in reactions relevant to this compound.
| Modeled Aspect | Computational Approach | Key Findings | Implication for this compound Reactions |
|---|---|---|---|
| Ligand Steric and Electronic Properties | DFT, Quantitative analysis of ligand properties (e.g., cone angle, Tolman electronic parameter) | Bulky, electron-donating phosphine ligands can accelerate reductive elimination and stabilize catalytic intermediates. youtube.comnih.gov | Rational selection of ligands to enhance the rate and selectivity of cross-coupling reactions. |
| Transition State Geometry | DFT, Transition state search algorithms | Elucidation of the three-dimensional structure of transition states, revealing the origin of stereoselectivity. nih.gov | Prediction and control of stereochemical outcomes in asymmetric synthesis. |
| Transmetalation Mechanism | DFT, Modeling of catalyst-reagent interactions | Identification of different possible transition states (open vs. closed) for the transfer of the organic group from zinc to palladium. acs.org | Understanding the factors that control the efficiency of the key transmetalation step. |
| Ligand-Induced Reaction Pathways | DFT, Exploration of potential energy surfaces | Different ligands can favor different reaction pathways, leading to different products or selectivities. uni-rostock.de | Ligand choice can be used to steer the reaction towards the desired outcome. |
Future Directions and Emerging Areas of Research
The unique structural features of this compound, namely the long alkyl chain, the terminal alkene, and the reactive organozinc moiety, position it as a versatile building block for further exploration in catalysis and materials science. Future research is likely to focus on harnessing these features to develop novel synthetic methodologies and advanced materials.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While palladium-catalyzed cross-coupling reactions of organozinc reagents are well-established, there is ongoing research into the development of more sustainable, efficient, and selective catalytic systems. thieme-connect.com Future work with this compound will likely involve the exploration of catalysts based on more earth-abundant and less toxic metals, such as iron, cobalt, and nickel. thieme-connect.comresearchgate.netuni-muenchen.de These first-row transition metals offer the potential for new reactivity patterns and can be more cost-effective for large-scale applications. researchgate.net
The design of novel ligands will continue to be a central theme in advancing the catalysis of reactions involving this compound. This includes the development of ligands that can:
Enable room-temperature reactions: Reducing the energy input of chemical processes is a key goal of green chemistry. Ligands that promote high catalytic turnover at ambient temperatures will be highly sought after.
Improve functional group tolerance: While organozinc reagents are known for their good functional group compatibility, highly active catalysts can sometimes lead to side reactions. sigmaaldrich.com New ligand designs will aim to further enhance the chemoselectivity of reactions involving substrates with sensitive functional groups.
Control stereoselectivity: For the synthesis of chiral molecules, the development of new chiral ligands for asymmetric cross-coupling reactions with this compound will be a significant area of research. thieme-connect.com
Furthermore, the exploration of photocatalytic systems, where light is used as an energy source to drive the reaction, represents a promising future direction. The combination of photoredox catalysis with transition metal catalysis could open up new reaction pathways for this compound that are not accessible through traditional thermal methods.
Exploration of this compound in Polymer Chemistry or Materials Science Precursor Synthesis
The bifunctional nature of this compound makes it a highly attractive, yet underexplored, precursor in polymer chemistry and materials science. researchgate.netpolytechnique.edu The terminal alkene can participate in various polymerization reactions, while the organozinc moiety can be used for cross-coupling or as an initiator for other types of polymerizations.
Potential Applications in Polymer Synthesis:
Functional Monomer in Radical Polymerization: The undec-10-enyl group can be copolymerized with other vinyl monomers via radical polymerization. The resulting polymer would have pendant alkyl chains that could be further functionalized at the zinc-bromide end, or the zinc-bromide moiety could be introduced after polymerization.
Chain Transfer Agent: In radical polymerization, molecules that can react with a growing polymer chain to terminate its growth and initiate a new chain are known as chain transfer agents. sco-sakai-chem.com The reactivity of the carbon-zinc bond suggests that this compound could potentially act as a chain transfer agent, allowing for the synthesis of polymers with controlled molecular weights and a terminal functional group derived from the organozinc moiety. researchgate.netrsc.orggoogle.comgoogle.com
Initiator for Ring-Opening Polymerization (ROP): Organozinc compounds have been shown to be effective initiators for the ring-opening polymerization of cyclic esters like lactide, leading to the formation of biodegradable polyesters. researchgate.netmdpi.com The this compound could initiate the polymerization, thereby incorporating a long-chain alkene at one end of the polymer chain. This terminal double bond could then be used for subsequent post-polymerization modifications.
Potential Applications in Materials Science:
Surface Modification: The organozinc end of the molecule can be used to anchor the molecule to surfaces of materials like metal oxides. This would result in a surface functionalized with a layer of long alkyl chains terminating in a double bond. These "grafted" surfaces could have altered properties, such as hydrophobicity, and the terminal alkenes would be available for further chemical reactions, such as "grafting from" polymerizations to create polymer brushes. nih.govacs.orgcmu.edunih.govacs.org
Precursor for Nanomaterials: Organometallic compounds are often used as precursors for the synthesis of inorganic nanomaterials. polytechnique.edursc.org While not directly demonstrated for this compound, it is conceivable that it could be used in the synthesis of zinc-containing nanomaterials, where the long alkyl chain could act as a capping agent to control the size and dispersibility of the nanoparticles.
Synthesis of Organometallic Polymers: The bifunctional nature of this compound could be exploited to synthesize organometallic polymers where the zinc atoms are incorporated into the polymer backbone or as pendant groups. wmich.eduresearchgate.net Such polymers could have interesting electronic or catalytic properties.
The exploration of this compound in these emerging areas holds significant promise for the development of new functional materials and polymers with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
